![molecular formula C18H19NO7 B609116 MKC8866 CAS No. 1338934-59-0](/img/structure/B609116.png)
MKC8866
説明
MKC-8866, also known as IRE1-IN-8866, is an inhibitor of IRE1 RNase activity.
科学的研究の応用
がん治療:化学療法の反応増強
MKC8866は、小胞体ストレス応答において重要な役割を果たすIRE1 RNase活性の阻害剤として同定されています。 トリプルネガティブ乳がん(TNBC)細胞において、this compoundは腫瘍形成促進因子の産生を減弱させ、化学療法への反応を増強することで、がん治療における補助療法としての可能性を示唆しています {svg_1}.
神経腫瘍学:膠芽腫の補助療法
膠芽腫の文脈では、this compoundは補助療法として有望視されています。これは、小胞体ストレス下での腫瘍細胞の生存に不可欠なIRE1シグナルを阻害します。 この阻害は、標準的な化学療法薬であるテモゾロミドに対する膠芽腫細胞の感受性を高め、マウスモデルにおける再発を防止します {svg_2}.
脂質代謝:トリアシルグリセロールおよび脂肪酸酸化の調節
This compoundは、IRE1に対する作用を通して、脂質代謝、特にトリアシルグリセロール代謝、脂肪酸酸化、および膜組成の調節に影響を与える可能性があることを示唆する証拠があります。 これは、脂質調節異常を伴う代謝性疾患や状態に対する影響を与える可能性があります {svg_3}.
作用機序
MKC8866, also known as “7-hydroxy-6-methoxy-4-methyl-3-(2-morpholino-2-oxoethyl)-2-oxo-2H-chromene-8-carbaldehyde”, is a potent compound with significant implications in the field of cancer research . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
The primary target of this compound is IRE1 (Inositol-Requiring Enzyme 1), an endoplasmic reticulum (ER) stress sensor . IRE1 plays a crucial role in the resolution of ER stress and, in severe stress conditions, can lead to cell death . This compound is a selective IRE1 RNase inhibitor .
Mode of Action
This compound interacts with its target, IRE1, by inhibiting its RNase activity . This inhibition leads to a rapid attenuation of basal IRE1 RNase activity, as demonstrated by decreased levels of XBP1s transcript and its downstream targets .
Biochemical Pathways
The inhibition of IRE1 RNase activity by this compound affects the Unfolded Protein Response (UPR) pathway . The UPR pathway is activated during ER stress and constitutes an important pro-survival arm . This compound’s action on IRE1 RNase activity modulates this pathway, impacting the production of pro-tumorigenic factors .
Result of Action
The inhibition of IRE1 RNase activity by this compound has been shown to modulate the tumor cell secretome and enhance response to chemotherapy . In prostate cancer, this compound strongly inhibits tumor growth as monotherapy in multiple preclinical models in mice and shows synergistic antitumor effects with current prostate cancer drugs .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, tumor cells experience ER stress due to adverse microenvironmental cues . This compound’s action on IRE1 signaling serves as an adaptive mechanism to overcome this stress . .
生化学分析
Biochemical Properties
MKC8866 interacts with the endoplasmic reticulum (ER) stress sensor IRE1alpha . It inhibits the RNase activity of IRE1alpha, modulating the tumor cell secretome and enhancing response to chemotherapy .
Cellular Effects
This compound has been shown to reduce the number of cells entering the cell cycle . It also inhibits the production of pro-tumorigenic factors such as IL-6, IL-8, CXCL1, GM-CSF, and TGFβ2 in triple-negative breast cancer (TNBC) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the RNase activity of IRE1alpha . This inhibition modulates the tumor cell secretome, enhancing the response to chemotherapy .
Temporal Effects in Laboratory Settings
It has been shown to enhance the response to chemotherapy in a xenograft mouse model of TNBC .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to strongly inhibit prostate cancer tumor growth as monotherapy in multiple preclinical models in mice .
Metabolic Pathways
It is known to interact with the ER stress sensor IRE1alpha, suggesting a role in the unfolded protein response (UPR) pathway .
Transport and Distribution
Given its interaction with IRE1alpha, it is likely to be involved in ER-associated processes .
Subcellular Localization
Given its interaction with IRE1alpha, it is likely to be localized to the ER, where IRE1alpha resides .
特性
IUPAC Name |
7-hydroxy-6-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-2-oxochromene-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-10-11-7-14(24-2)16(22)13(9-20)17(11)26-18(23)12(10)8-15(21)19-3-5-25-6-4-19/h7,9,22H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDGMRMUJYGWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1338934-59-0 | |
Record name | MKC-8866 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338934590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MKC-8866 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZ0YBP9HB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。